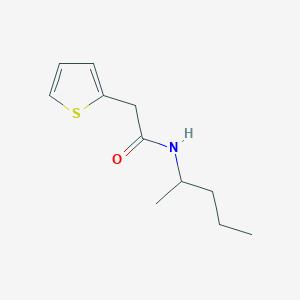
N-(1-methylbutyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-2-(2-thienyl)acetamide, also known as N-methylbutyl-thiophene-2-acetamide, is a chemical compound that belongs to the class of N-acylarylalkylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
N-(1-methylbutyl)-2-(2-thienyl)acetamide modulates the activity of voltage-gated sodium channels by binding to a specific site on the channel protein. This binding results in a shift in the voltage dependence of channel activation and inactivation, which reduces the excitability of neurons. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to selectively target the Nav1.7 subtype of voltage-gated sodium channels, which are predominantly expressed in sensory neurons and play a key role in pain signaling.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have a half-life of approximately 2 hours in rats and to be metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methylbutyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models and has been shown to have potential therapeutic properties. However, there are also limitations to using N-(1-methylbutyl)-2-(2-thienyl)acetamide in lab experiments. It has not been studied extensively in humans, and its safety and efficacy in humans are not well established. It also has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are several future directions for the study of N-(1-methylbutyl)-2-(2-thienyl)acetamide. One direction is to further elucidate its mechanism of action and its effects on voltage-gated sodium channels. Another direction is to study its potential use in the treatment of neuropathic pain and epilepsy in humans. It may also be useful to study its effects on other ion channels and neurotransmitter systems. Additionally, the development of more potent and selective analogs of N-(1-methylbutyl)-2-(2-thienyl)acetamide may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1-methylbutyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with N-(1-methylbutyl)-2-(2-thienyl)acetamidelamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(1-methylbutyl)-2-(2-thienyl)acetamide.
Applications De Recherche Scientifique
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Propriétés
IUPAC Name |
N-pentan-2-yl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQCEHCWKUNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)

![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)
![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)